molecular formula C11H11N5O B2426542 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 2195941-44-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2426542
CAS RN: 2195941-44-5
M. Wt: 229.243
InChI Key: SXYFLWXQCYDKHT-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound is a member of the triazole family and has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

  • The derivatives of 1,2,3-triazole, including compounds structurally related to "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone," have been investigated as corrosion inhibitors for mild steel in acidic media. These studies reveal that triazole derivatives, through their interaction with metal surfaces, can effectively prevent corrosion, with the pyridine segment significantly enhancing the inhibition efficiency due to its strong interaction with the steel surface (Ma et al., 2017).

Organic Synthesis and Medicinal Chemistry

  • The compound's structural framework is utilized in the synthesis of complex molecules like pyrrolobenzodiazepines and azetidino-benzodiazepines, offering a pathway to potent antitumor antibiotics. This application underscores the compound's versatility in constructing biologically active molecules (Hemming et al., 2014).
  • In another study, the role of the carbonyl group in facilitating cycloaddition reactions with azidomethanones was explored, leading to the synthesis of heteroaryl methanones. This research highlights the compound's potential in creating diverse molecular architectures through cycloaddition reactions (Zanirato, 2002).
  • The compound's framework has been leveraged in the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in facilitating efficient and selective chemical reactions (Ozcubukcu et al., 2009).

properties

IUPAC Name

pyridin-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-13-5-6-14-16/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFLWXQCYDKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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